3-Fluoro-4-iodo-5-nitrotoluene
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Overview
Description
1-Fluoro-2-iodo-5-methyl-3-nitrobenzene is an aromatic compound with the molecular formula C7H5FINO2 It is a derivative of benzene, where the hydrogen atoms are substituted with fluorine, iodine, methyl, and nitro groups
Preparation Methods
The synthesis of 1-fluoro-2-iodo-5-methyl-3-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Halogenation: The nitrated benzene undergoes halogenation, where fluorine and iodine are introduced using reagents like N-fluorobenzenesulfonimide (NFSI) and iodine monochloride (ICl).
Chemical Reactions Analysis
1-Fluoro-2-iodo-5-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and halogens. Common reagents include bromine and iron(III) bromide for bromination.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride and hydrochloric acid.
Scientific Research Applications
1-Fluoro-2-iodo-5-methyl-3-nitrobenzene has several applications in scientific research:
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are explored for potential pharmaceutical applications, including anti-inflammatory and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-fluoro-2-iodo-5-methyl-3-nitrobenzene involves its interaction with various molecular targets. The nitro group, being an electron-withdrawing group, makes the aromatic ring more susceptible to nucleophilic attack. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-Fluoro-2-iodo-5-methyl-3-nitrobenzene can be compared with other similar compounds such as:
1-Fluoro-3-iodo-5-nitrobenzene: Similar structure but lacks the methyl group, affecting its reactivity and applications.
1-Bromo-3-nitrobenzene: Contains a bromine atom instead of fluorine and iodine, leading to different chemical properties and reactivity.
2-Fluoro-5-methyl-1-nitrobenzene: Similar but with different positions of substituents, influencing its chemical behavior.
Properties
Molecular Formula |
C7H5FINO2 |
---|---|
Molecular Weight |
281.02 g/mol |
IUPAC Name |
1-fluoro-2-iodo-5-methyl-3-nitrobenzene |
InChI |
InChI=1S/C7H5FINO2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3 |
InChI Key |
OILSQBJAKQAHCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)I)[N+](=O)[O-] |
Origin of Product |
United States |
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